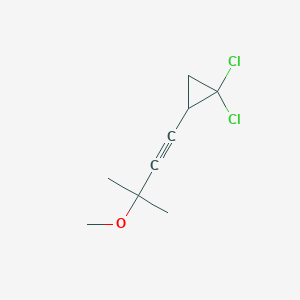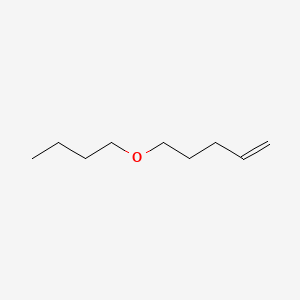
Hexadecyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl carbamate is an organic compound belonging to the carbamate family. It is characterized by a hexadecyl (C16H33) chain attached to a carbamate group (NH2COO). This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadecyl carbamate can be synthesized through several methods:
Carbamoylation: This involves the reaction of hexadecylamine with carbon dioxide and an alkyl halide in the presence of a base such as cesium carbonate.
Alcoholysis of Carbamoyl Chlorides: Hexadecylamine reacts with carbamoyl chloride to form this compound.
Curtius Rearrangement: This method involves the formation of isocyanates from azides, which then react with hexadecanol to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecyl carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form hexadecanol and carbamic acid.
Oxidation: It can be oxidized to form this compound derivatives with different functional groups.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Hexadecanol and carbamic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hexadecyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in prodrugs.
Industry: Utilized in the formulation of surfactants, lubricants, and corrosion inhibitors.
Wirkmechanismus
Hexadecyl carbamate exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by forming stable carbamate-enzyme complexes.
Membrane Interaction: Its amphiphilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
Drug Delivery: In prodrugs, this compound can enhance bioavailability by protecting the active drug from premature metabolism.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl carbamate can be compared with other carbamates and similar compounds:
Hexadecyl Urea: Similar in structure but contains an additional N-H bond, making it more effective in gel formation.
Tert-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, but less hydrophobic compared to this compound.
Carboxybenzyl (Cbz) Carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Uniqueness: this compound’s long hydrophobic chain and carbamate group make it unique in its ability to form stable amphiphilic structures, which are useful in various applications from surfactants to drug delivery systems .
Eigenschaften
CAS-Nummer |
54850-40-7 |
|---|---|
Molekularformel |
C17H35NO2 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
hexadecyl carbamate |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19) |
InChI-Schlüssel |
DJPWEXJHYGPFIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)






